
N-(2-quinolin-8-ylethyl)acetamide
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Overview
Description
N-(2-quinolin-8-ylethyl)acetamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The quinoline nucleus is a nitrogen-containing bicyclic structure that is found in many natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-quinolin-8-ylethyl)acetamide typically involves the reaction of 2-quinolin-8-ylethylamine with acetic anhydride or acetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free or green chemistry approaches may be employed to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(2-quinolin-8-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Chemical Synthesis and Properties
N-(2-quinolin-8-ylethyl)acetamide serves as an important intermediate in the synthesis of more complex quinoline derivatives. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the introduction of different functional groups onto the quinoline ring.
Synthesis Methods:
- Starting Materials: Typically synthesized from 2-quinolin-8-ylethylamine.
- Reagents: Acetic anhydride or acetyl chloride with bases like pyridine or triethylamine.
- Yield Optimization: Industrial production may utilize continuous flow reactors and green chemistry approaches to enhance efficiency and minimize environmental impact.
Biological Research Applications
The biological significance of this compound is substantial, particularly in drug discovery and development. The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Biological Activities:
- Antimicrobial Properties: Exhibits activity against a range of bacterial strains by disrupting DNA synthesis.
- Anticancer Potential: Interacts with molecular targets involved in cancer cell proliferation and inflammation.
Mechanism of Action:
The compound inhibits DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it affects enzymes and receptors that are critical in cancer progression.
Medicinal Chemistry Applications
This compound is being investigated for several therapeutic applications:
Therapeutic Area | Potential Applications |
---|---|
Antimicrobial | Treatment of bacterial infections |
Anticancer | Inhibition of tumor growth |
Anti-inflammatory | Modulation of inflammatory pathways |
Research indicates that quinoline derivatives can serve as lead compounds for developing new drugs targeting Alzheimer’s disease (AD) and other neurodegenerative conditions by acting as metal ion chelators.
Industrial Applications
In the industrial sector, this compound finds utility in the production of dyes, pigments, and other materials due to its favorable chemical properties.
Industrial Uses:
- Dyes and Pigments: The compound's structural characteristics allow it to be incorporated into various formulations.
Case Studies and Research Findings
Numerous studies have highlighted the efficacy of quinoline derivatives in various applications:
-
Antimicrobial Activity Study:
- A study demonstrated that this compound displayed significant antibacterial activity against multiple strains, suggesting its potential use in developing new antibiotics.
- Cancer Research:
- Alzheimer's Disease Treatment:
Mechanism of Action
The mechanism of action of N-(2-quinolin-8-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they can inhibit various enzymes and receptors involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar bicyclic structure.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Indole: A structurally related compound with a wide range of biological applications.
Uniqueness: N-(2-quinolin-8-ylethyl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-quinolin-8-ylethyl)acetamide, and what analytical techniques confirm its structural integrity?
Methodological Answer: Synthesis typically involves coupling 8-aminoquinoline derivatives with acetylating agents (e.g., acetyl chloride) in polar aprotic solvents (e.g., DMF) under reflux. Key steps include nucleophilic substitution at the quinoline C-8 position. Structural confirmation requires 1H-NMR (to identify acetamide protons at δ 2.0–2.2 ppm and quinoline aromatic protons) and 13C-NMR (to verify carbonyl resonance at ~170 ppm). HPLC with UV detection (λ = 254 nm) ensures purity (>98%) by quantifying unreacted starting materials .
Q. How do researchers validate the purity of this compound, and what are common impurities?
Methodological Answer: Combustion analysis (C, H, N) validates stoichiometric ratios, while LC-MS identifies byproducts such as unreacted 8-aminoquinoline or diacetylated derivatives. Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Recrystallization from ethanol/water mixtures improves purity, monitored by TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Advanced Research Questions
Q. What experimental strategies resolve low yields in multi-step syntheses of this compound derivatives?
Methodological Answer: Optimize intermediates by:
- Screening Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for quinoline functionalization) with ligand libraries (XPhos, SPhos) to improve regioselectivity .
- Using microwave-assisted synthesis (100–120°C, 30 min) to accelerate amide bond formation.
- Implementing in-line FTIR to monitor reaction progress and identify kinetic bottlenecks .
Q. How can researchers address discrepancies between computational predictions and experimental data in the crystallography of this compound?
Methodological Answer: When SHELXL-refined structures deviate from DFT-optimized geometries (e.g., torsional angles in the ethylacetamide chain):
- Re-examine data collection parameters (e.g., crystal decay during synchrotron X-ray exposure).
- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) distorting the conformation.
- Validate via variable-temperature crystallography to detect dynamic disorder .
Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound derivatives?
Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. For target identification:
- Perform SPR (surface plasmon resonance) to measure binding affinities (Kd).
- Conduct docking simulations (AutoDock Vina) with crystal structures of enzymes (e.g., kinases) to map the acetamide-quinoline pharmacophore.
- Validate via site-directed mutagenesis of predicted binding residues .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs with conflicting bioactivity data?
Methodological Answer:
- Prioritize analogs with systematic substitutions (e.g., halogenation at quinoline C-3 or ethylacetamide chain elongation).
- Use principal component analysis (PCA) to correlate physicochemical descriptors (logP, polar surface area) with activity cliffs.
- Validate outliers via orthogonal assays (e.g., cellular thermal shift assays for target engagement) .
Properties
IUPAC Name |
N-(2-quinolin-8-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(16)14-9-7-12-5-2-4-11-6-3-8-15-13(11)12/h2-6,8H,7,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEAQZHXFPRAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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